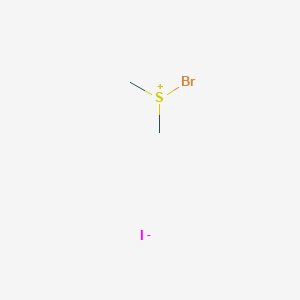![molecular formula C12H11N3O4S B14213926 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid CAS No. 779325-84-7](/img/structure/B14213926.png)
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with an amino group, a sulfonyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides.
Applications De Recherche Scientifique
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets through various pathways. The amino and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the pyridine ring and carboxylic acid group.
Pyridine-3-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the amino and sulfonyl groups.
Uniqueness
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid is unique due to the presence of all three functional groups (amino, sulfonyl, and carboxylic acid) on a single molecule
Propriétés
Numéro CAS |
779325-84-7 |
|---|---|
Formule moléculaire |
C12H11N3O4S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
6-[(4-aminophenyl)sulfonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-9-2-4-10(5-3-9)20(18,19)15-11-6-1-8(7-14-11)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
Clé InChI |
CZMQRPQVEMHURR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



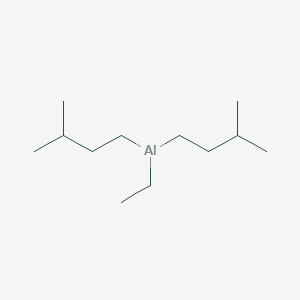
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)


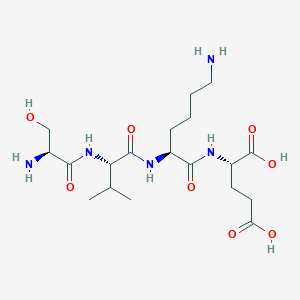
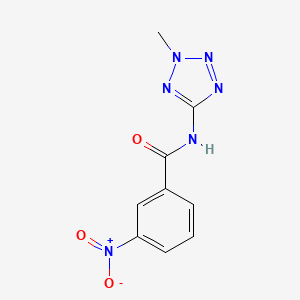
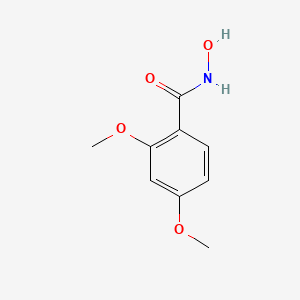
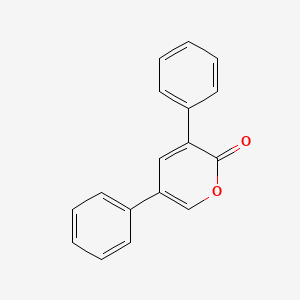
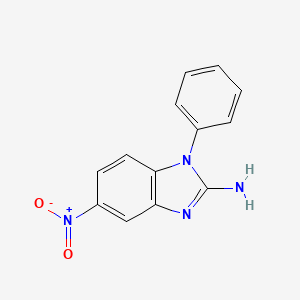
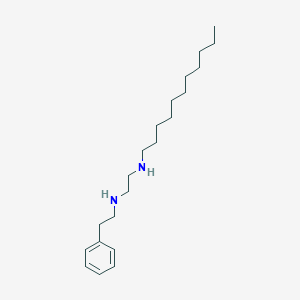
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
